molecular formula C12H14O3 B13171667 6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine

6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B13171667
M. Wt: 206.24 g/mol
InChI Key: PNVMJWDNRDKGJB-UHFFFAOYSA-N
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Description

6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine is a synthetic organic compound with the molecular formula C12H14O3 It is characterized by the presence of an oxirane (epoxide) ring and a benzodioxepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of less toxic reagents and solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Oxiran-2-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2-one
  • Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate
  • Oxiranyl boronic acid MIDA ester

Uniqueness

6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific structural features, including the combination of an oxirane ring and a benzodioxepine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

6-(oxiran-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine

InChI

InChI=1S/C12H14O3/c1-3-9(7-10-8-15-10)12-11(4-1)13-5-2-6-14-12/h1,3-4,10H,2,5-8H2

InChI Key

PNVMJWDNRDKGJB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C2OC1)CC3CO3

Origin of Product

United States

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